Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate typically involves the alkylation of 2-amino-6-methylpyrimidine-4-thione with monochloracetic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: A precursor in the synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate.
Methyl 2-((4-amino-6-chloropyrimidin-2-yl)thio)acetate: A similar compound with a chlorine atom instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and thio groups makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl 2-(4-amino-6-methylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H11N3O2S/c1-5-3-6(9)11-8(10-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H2,9,10,11) |
InChI Key |
YXLLVQMFUJTRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OC)N |
Origin of Product |
United States |
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